Glucoraphenin

Description

Properties

CAS No. |

28463-24-3 |

|---|---|

Molecular Formula |

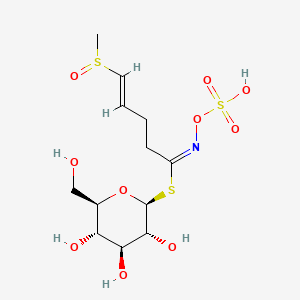

C12H21NO10S3 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5-methylsulfinyl-N-sulfooxypent-4-enimidothioate |

InChI |

InChI=1S/C12H21NO10S3/c1-25(18)5-3-2-4-8(13-23-26(19,20)21)24-12-11(17)10(16)9(15)7(6-14)22-12/h3,5,7,9-12,14-17H,2,4,6H2,1H3,(H,19,20,21)/t7-,9-,10+,11-,12+,25?/m1/s1 |

InChI Key |

ZFLXCZJBYSPSKU-SISVVIKZSA-N |

Isomeric SMILES |

CS(=O)/C=C/CC/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CS(=O)C=CCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

4-methylsulfinyl-3-butenyl GL 4-methylsulfinyl-3-butenyl glucosinolate glucoraphenin |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glucoraphenin involves several steps. One method starts with commercially available 1,4-butanediol. The glucosinolate framework is prepared by coupling an oximyl chloride derivative with tetraacetyl thioglucose. A methylthio group is introduced to the framework using a Wittig reaction between triphenylphosphonium thiomethylmethylide and an aldehyde intermediate of the glucosinolate .

Industrial Production Methods

Industrial production of glucosinolates, including this compound, often involves extraction from plant sources. The glucosinolates are enzymatically hydrolyzed to produce sulfate ions, D-glucose, and characteristic degradation products such as isothiocyanates .

Chemical Reactions Analysis

Types of Reactions

Glucoraphenin undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into its corresponding sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can revert the sulfoxide group back to a sulfide.

Substitution: The glucosinolate can undergo substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include isothiocyanates, thiocyanates, nitriles, and epithionitriles, depending on the reaction conditions such as pH and the presence of ferrous ions .

Scientific Research Applications

Pharmacological Properties

1. Anticancer Activity

Glucoraphenin has garnered attention for its anticancer properties. Studies suggest that its hydrolysis product, sulforaphene, exhibits antiproliferative effects on several cancer cell lines including lung, breast, prostate, and colon cancers. For instance, research indicated that aqueous extracts from radish sprouts containing this compound significantly inhibited the growth of human lung cancer cells (A549) . Furthermore, this compound's ability to induce phase II detoxification enzymes contributes to its chemopreventive effects by enhancing the body’s detoxification processes .

2. Antioxidant Effects

The antioxidant properties of this compound and its derivatives help combat oxidative stress, which is linked to various chronic diseases. Studies have shown that these compounds can scavenge free radicals and reduce oxidative damage at the cellular level . This suggests potential applications in formulating dietary supplements aimed at promoting health and preventing age-related diseases.

3. Anti-inflammatory Properties

Research indicates that this compound may possess anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory conditions where inflammation plays a pivotal role in disease progression. The modulation of inflammatory pathways by this compound could lead to therapeutic applications in managing conditions such as arthritis and cardiovascular diseases .

Nutritional Applications

1. Dietary Sources

this compound is abundant in cruciferous vegetables like radishes and broccoli. Incorporating these foods into diets may provide health benefits due to their high glucosinolate content. Epidemiological studies have linked diets rich in these vegetables to a reduced risk of various cancers .

2. Functional Foods Development

The popularity of functional foods—foods enhanced with bioactive compounds—has led to increased interest in this compound-rich products. These foods can be marketed for their health-promoting properties, potentially improving public health outcomes by encouraging healthier eating habits.

Agricultural Biotechnology

1. Breeding for Enhanced this compound Content

Agricultural research has focused on breeding strategies to enhance glucosinolates like this compound in crops. For example, breeding programs have successfully developed broccoli cultivars with elevated levels of glucosinolates, thereby increasing their functional properties . Such advancements can lead to more nutritious food sources and improved crop resilience against pests and diseases.

2. Genetic Engineering

Genetic modification techniques are being explored to increase the production of this compound in plants. By manipulating the biosynthetic pathways responsible for glucosinolate synthesis, researchers aim to create crops with higher concentrations of beneficial compounds .

Case Studies

Mechanism of Action

The mechanism of action of Glucoraphenin involves its conversion to isothiocyanates by the enzyme myrosinase. These isothiocyanates then induce the expression of phase II detoxification enzymes, such as glutathione S-transferase and quinone reductase, which help in detoxifying carcinogens . The molecular targets include various enzymes involved in the detoxification pathways .

Comparison with Similar Compounds

Glucoraphenin can be compared with other glucosinolates such as:

Glucoraphanin: Found in broccoli, known for its potent anticancer properties.

Sinigrin: Found in mustard seeds, known for its pungent taste and antimicrobial properties.

Gluconasturtiin: Found in watercress, known for its peppery flavor and potential health benefits.

Each of these compounds has unique properties and applications, making this compound a valuable compound in its own right.

Biological Activity

Glucoraphenin is a glucosinolate primarily found in cruciferous vegetables, particularly in radishes and broccoli. It has garnered attention for its potential health benefits, particularly its anticancer properties, and its role in modulating various biological systems. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound (4-methylsulfinyl-3-butenyl glucosinolate) is a precursor to sulforaphene, an isothiocyanate that exhibits significant biological activity. Upon hydrolysis by the enzyme myrosinase, this compound converts into sulforaphene, which is associated with various health benefits including anticancer effects and modulation of metabolic enzymes.

-

Anticancer Activity :

- This compound and its hydrolysis products have been shown to exhibit anticancer properties through several mechanisms:

- Induction of phase II detoxifying enzymes.

- Inhibition of cell proliferation in various cancer cell lines.

- Modulation of signaling pathways related to apoptosis and cell cycle regulation.

- This compound and its hydrolysis products have been shown to exhibit anticancer properties through several mechanisms:

- Metabolizing Enzymes Induction :

Table 1: Biological Activities of this compound

| Activity Type | Model/Cell Line | Findings |

|---|---|---|

| Anticancer | Human breast cancer (MCF-7) | Inhibited cell proliferation |

| Anticancer | Prostate cancer (PC-3) | Induced apoptosis |

| Enzyme Induction | Rat liver microsomes | Increased CYP1A2 and GST activity |

| Metabolic Effects | Drosophila melanogaster | Altered metabolic enzyme profiles |

Case Study: Anticancer Effects

A study investigated the effects of this compound on human prostate cancer cells (PC-3). The results demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways. This suggests that this compound may serve as a promising candidate for cancer prevention strategies.

Bioavailability and Metabolism

The bioavailability of this compound is influenced by several factors including food matrix, preparation methods, and individual metabolic responses. Studies have shown that cooking methods can affect the levels of glucosinolates, thereby impacting their biological efficacy. For instance, steaming broccoli has been reported to preserve higher levels of glucosinolates compared to boiling .

Health Benefits Beyond Cancer

In addition to its anticancer properties, this compound has been linked to other health benefits:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various pathogens, potentially serving as a natural preservative in food applications.

- Blood Sugar Control : Some studies suggest that this compound may play a role in regulating blood sugar levels, making it beneficial for metabolic health .

Q & A

Q. How can multi-omics approaches (genomics, metabolomics) enhance this compound research?

- Methodological Answer : Integrate RNA-seq data with LC-MS-based metabolomics to map this compound biosynthesis pathways (e.g., GST gene clusters). Use pathway enrichment tools (KEGG, GO) and machine learning (PLS-DA) to identify hub genes/metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.